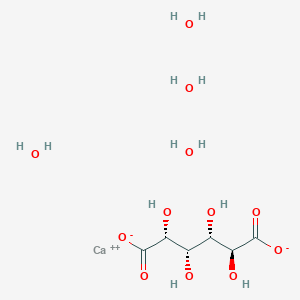
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Descripción general
Descripción
Synthesis Analysis
The synthesis of various coordination polymers using trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has been explored. For instance, Konaka et al. (2003) synthesized novel silver(I) coordination polymers with this compound, demonstrating unique photoresponsive patterns influenced by different anions (Konaka, H., et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds is diverse. For example, the study by Konaka et al. showed that different anions could lead to different structural dimensions and photoresponsive patterns in silver(I) complexes (Konaka, H., et al., 2003).
Chemical Reactions and Properties
The compound exhibits reversible photochromism, changing color under different light exposures. This has been explored in various metal complexes. For instance, Han et al. (2006) studied Rh(II) complexes based on this compound, revealing unique photochromic properties influenced by light exposure (Han, J., et al., 2006).
Physical Properties Analysis
The physical properties, especially the photochromic behavior of these compounds, are influenced by their molecular structure. This can be seen in how light exposure causes color change due to reversible cyclization/ring-opening reactions (Konaka, H., et al., 2003).
Chemical Properties Analysis
The chemical properties are primarily characterized by the compound's photochromism. Different metal complexes of this compound exhibit varied photochromic performances, which are attributed to their molecular structures and the nature of metal coordination (Han, J., et al., 2006).
Aplicaciones Científicas De Investigación
Control of High-Tc Superconductors : It is used to control the critical temperature of high-Tc superconductors from 110 to 85 K without damaging their structure (On, Sato, Fujishima, & Hashimoto, 1999).
Photochemical Behavior : This compound is studied for its potential in cyclization to benzo[2,1-b:3,4-b′]dithiophene (BDT) (Sturaro, Traldi, Audisio, Destri, & Catellani, 1990).
Suppression of Photo-Isomerization : In its photochromic AgBF4 complex form, it suppresses cis-trans photo-isomerization, allowing for reversible changes (Han, Li, Yu, Chen, Zang, & Wang, 2017).
Photochromic Nanostructures : It's used in fabricating photochromic nanostructures for reversible and fatigue-resistant optical switching in nanoparticles (Patra, Métivier, Brisset, & Nakatani, 2012).
Thermally Irreversible Photochromic Properties : Its derivatives are noted for thermally irreversible and fatigue-resistant photochromic properties (Uchida, Nakayama, & Irie, 1990).
Reversible Photoisomerization : The CMTE molecule, a derivative, undergoes reversible photoisomerization when irradiated with light, useful for studying photochromic dye molecules (Bellec, Cranney, Chalopin, Mayne, Comtet, & Dujardin, 2007).
Photochromic Thin Films : Its clear photochromism in thin films is studied for time evolution properties (Chen, Hiraga, Men, Tominaga, & Atoda, 2000).
Amorphous Solid State Photochromism : The compound forms a stable amorphous solid state showing photochromism upon light irradiation (Kaneuchi, Kawai, Hamaguchi, Yoshino, & Irie, 1997).
Optical Information Storage : Potential applications in optical information storage due to its photochromic properties (Chen, Hiraga, Men, Tominaga, & Atoda, 2000).
Quantum Yield Determination : Efficiency in determining absolute quantum yields in photochromic systems using UV-visible and infra-red absorption spectroscopy (Spangenberg, Perez, Patra, Piard, Brosseau, Métivier, & Nakatani, 2010).
Safety And Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Propiedades
IUPAC Name |
(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
CAS RN |
112440-50-3 | |
| Record name | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)







![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)